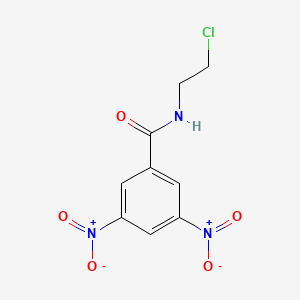

N-(2-Chloroethyl)-3,5-dinitrobenzamide

Beschreibung

Eigenschaften

CAS-Nummer |

80649-12-3 |

|---|---|

Molekularformel |

C9H8ClN3O5 |

Molekulargewicht |

273.63 g/mol |

IUPAC-Name |

N-(2-chloroethyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C9H8ClN3O5/c10-1-2-11-9(14)6-3-7(12(15)16)5-8(4-6)13(17)18/h3-5H,1-2H2,(H,11,14) |

InChI-Schlüssel |

CNHVMMWHKHPCNQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCCl |

Herkunft des Produkts |

United States |

N-(2-Chloroethyl)-3,5-dinitrobenzamide cytotoxicity profile

An In-Depth Technical Guide on the Cytotoxicity Profile of N-(2-Chloroethyl)-3,5-dinitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the cytotoxicity of the novel compound, N-(2-Chloroethyl)-3,5-dinitrobenzamide. While direct empirical data on this specific molecule is limited, its structural motifs—a DNA-alkylating 2-chloroethyl group and a redox-active 3,5-dinitrobenzamide moiety—suggest a potent cytotoxic potential. This document synthesizes established principles from related chemical classes to propose a hypothesized mechanism of action and outlines a rigorous, multi-faceted experimental strategy to fully characterize its cytotoxic profile. We provide detailed, field-proven protocols for assessing cell viability, elucidating the mechanism of cell death, and identifying the key signaling pathways involved. This guide is intended to serve as a foundational resource for researchers initiating the preclinical evaluation of this and structurally similar compounds.

Introduction: Unpacking the Therapeutic Potential

The rational design of novel anticancer agents often involves the strategic combination of pharmacophores with known cytotoxic activities. N-(2-Chloroethyl)-3,5-dinitrobenzamide is a compelling candidate for investigation, integrating two key structural features associated with antitumor efficacy:

-

The 2-Chloroethyl Group: This is the reactive moiety of classical nitrogen mustards and nitrosoureas, potent alkylating agents that have been mainstays of chemotherapy for decades.[1][2][3] Their mechanism involves the formation of highly reactive aziridinium ions that covalently modify DNA, leading to replication stress, cell cycle arrest, and apoptosis.[2][4]

-

The 3,5-Dinitrobenzamide Core: Dinitroaromatic compounds are known to be biologically active.[5][6][7] Their electron-deficient nature makes them susceptible to enzymatic reduction, a process that can generate reactive oxygen species (ROS) and induce oxidative stress. Furthermore, some dinitrobenzamide derivatives have shown promise as hypoxia-selective cytotoxins, compounds that are preferentially activated in the low-oxygen environment characteristic of solid tumors.[8][9]

Given this structural rationale, N-(2-Chloroethyl)-3,5-dinitrobenzamide is hypothesized to exert a dual-mechanism cytotoxic effect, combining direct DNA damage with the induction of oxidative stress. This guide provides the experimental blueprint to test this hypothesis and build a comprehensive cytotoxicity profile.

Hypothesized Mechanisms of Cytotoxicity

The cytotoxic activity of N-(2-Chloroethyl)-3,5-dinitrobenzamide is likely multifactorial. The primary proposed mechanisms are DNA alkylation and the induction of oxidative stress, which converge to trigger programmed cell death.

DNA Alkylation by the 2-Chloroethyl Moiety

The 2-chloroethyl group is a classic DNA alkylating agent.[3] Under physiological conditions, it is proposed to undergo intramolecular cyclization to form a highly electrophilic aziridinium ion. This reactive intermediate is then subject to nucleophilic attack by DNA bases.[2]

The primary target for alkylation is the N7 position of guanine, though other sites such as the N1 and N3 of adenine can also be modified.[3] This initial monofunctional alkylation can lead to a secondary reaction if a second reactive group is present, resulting in DNA interstrand cross-links (ICLs). While N-(2-Chloroethyl)-3,5-dinitrobenzamide is monofunctional in this regard, the initial DNA adduct is sufficient to cause significant steric hindrance, disrupt DNA replication and transcription, and trigger the DNA Damage Response (DDR).[1][2]

Caption: Proposed mechanism of DNA alkylation.

Induction of Oxidative Stress

The dinitro-aromatic ring is a well-known substrate for cellular nitroreductases. This enzymatic reduction can lead to the formation of a nitro anion radical. In the presence of molecular oxygen, this radical can be re-oxidized to the parent compound, with the concomitant production of superoxide radicals (O₂⁻). This futile redox cycle can rapidly deplete cellular reducing equivalents (like NADPH) and generate substantial amounts of ROS, leading to oxidative damage to lipids, proteins, and DNA.

Comprehensive Experimental Workflow for Cytotoxicity Profiling

A systematic approach is required to accurately define the cytotoxic profile of a novel compound. The following workflow progresses from broad viability screening to specific mechanistic assays.

Caption: A multi-phase workflow for cytotoxicity assessment.

Phase 1: Cell Viability and Dose-Response

The initial step is to determine the concentration-dependent effect of the compound on cell viability across a panel of cancer cell lines.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10][11]

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of N-(2-Chloroethyl)-3,5-dinitrobenzamide (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Phase 2: Elucidating the Mechanism of Cell Death

Once the IC₅₀ is established, the next step is to determine whether the compound induces apoptosis or necrosis.

Protocol 2: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay [12][13]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment: Seed cells in 6-well plates and treat with N-(2-Chloroethyl)-3,5-dinitrobenzamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Phase 3: Investigating Effects on Cellular Processes

Further investigation should focus on how the compound affects fundamental cellular processes like cell cycle progression and DNA integrity.

Protocol 3: Cell Cycle Analysis via PI Staining [14][15][16]

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 12, 24, and 48 hours.

-

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A and Propidium Iodide.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. A block in a specific phase will be indicated by an accumulation of cells in that peak.

Data Presentation and Interpretation

Table 1: Summary of Cytotoxicity Data for N-(2-Chloroethyl)-3,5-dinitrobenzamide

| Cell Line | Type | IC₅₀ (µM) at 48h | Primary Mechanism | Cell Cycle Arrest |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | Apoptosis | G2/M Phase |

| A549 | Lung Carcinoma | [Experimental Value] | Apoptosis/Necrosis | G1 Phase |

| HCT116 | Colorectal Carcinoma | [Experimental Value] | Apoptosis | S Phase |

| HEK293 | Normal Embryonic Kidney | [Experimental Value] | - | - |

This table should be populated with experimental data. The HEK293 cell line is included to assess selectivity for cancer cells over non-cancerous cells.[11]

Implicated Signaling Pathways

The cytotoxic effects of N-(2-Chloroethyl)-3,5-dinitrobenzamide are likely mediated by the activation of the DNA Damage Response (DDR) and apoptosis signaling pathways.

Caption: Key signaling pathways activated by DNA damage.

Conclusion and Future Directions

N-(2-Chloroethyl)-3,5-dinitrobenzamide presents a promising scaffold for a novel cytotoxic agent, leveraging the established mechanisms of DNA alkylation and potential for ROS generation. The experimental framework outlined in this guide provides a clear path to rigorously define its potency, selectivity, and mechanism of action.

Future studies should aim to:

-

Confirm the formation of DNA adducts using techniques like mass spectrometry.

-

Evaluate the compound's efficacy in 3D spheroid models and in vivo xenograft models.

-

Investigate potential mechanisms of resistance, such as upregulation of DNA repair pathways or antioxidant responses.

-

Explore synergistic effects in combination with other chemotherapeutic agents.

This systematic evaluation will be critical in determining the translational potential of N-(2-Chloroethyl)-3,5-dinitrobenzamide as a next-generation anticancer therapeutic.

References

- BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- MDPI. (2023, September 30). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents.

- Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs.

- News-Medical. (2024, November 20). Novel fluoroquinolone analogs as anticancer agents.

- SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- PubMed. (n.d.). Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide.

- The Onyx Review. (2017). Exploiting Nucleophilic Attack in Chemotherapy.

- PubMed. (1999). Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates.

- ACS Publications. (n.d.). Hypoxia-Selective Antitumor Agents. 14. Synthesis and Hypoxic Cell Cytotoxicity of Regioisomers of the Hypoxia-Selective Cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide.

- NIH. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine.

- ResearchGate. (2025, August 9). Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells.

- PubMed. (2015, March 15). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents.

- ScienceDirect. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.

- BrainKart. (2017, September 26). Alkylating Agents - Pharmacology of Cancer Chemotherapeutic Drugs.

- RSC Publishing. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents.

- Publishing at the Library. (2021, January 8). Cell Cycle Arrest and Apoptosis Induction by a New 2,4- Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells.

- PubMed. (2018, September 15). Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties.

- MedChemExpress. (n.d.). Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents.

- ResearchGate. (2025, August 6). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells.

- PubMed. (n.d.). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells.

- PubMed. (n.d.). Cell killing action of cell cycle phase-non-specific antitumor agents is dependent on concentration--time product.

- RSC Publishing. (n.d.). Design, synthesis and anticancer activities of novel otobain derivatives.

- ResearchGate. (2025, August 4). Comprehensive In Vitro and In Silico Biological Evaluation of Chloro, Nitro‐Substituted Hydroxamic Acid, and Its Zn(II) Complex.

- Publishing at the Library. (2021, January 15). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells.

- PubMed Central. (n.d.). N-(2-Hydroxyethyl)-3,5-dinitrobenzamide.

- PubMed. (2018, August 5). Synthesis and anticancer activity of new dihydropyrimidinone derivatives.

- ResearchGate. (2022, September 19). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies.

- PubMed. (n.d.). Apoptosis induction with three nucleoside analogs on freshly isolated B-chronic lymphocytic leukemia cells.

- MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents.

- Toxicological Review. (n.d.). DOMESTIC ANTITUMOR COMPOUND 2-[3-(2-CHLOROETHYL)-3-NITROSOUREIDO]-1,3- PROPANEDIOL (CHLONISOL). ACUTE TOXICITY.

- Sigma-Aldrich. (n.d.). 3,5-Dinitrobenzamide 97.

Sources

- 1. mdpi.com [mdpi.com]

- 2. onyxreview.agnesscott.org [onyxreview.agnesscott.org]

- 3. brainkart.com [brainkart.com]

- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 6. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 16. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bifunctional Advantage: A Mechanistic Exploration of N-(2-Chloroethyl) versus N,N-bis(2-chloroethyl) Mustards

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen mustards represent a foundational class of alkylating agents, whose journey from chemical warfare agents to cornerstone chemotherapeutics marks a pivotal moment in medical history.[1][2][3][4] Their potent cytotoxicity, derived from the ability to covalently modify DNA, is the basis of their therapeutic effect. A critical, yet seemingly subtle, structural variation within this class—the presence of one versus two reactive 2-chloroethyl moieties—creates a profound divergence in biological activity. This technical guide offers a detailed examination of the core differences between monofunctional N-(2-Chloroethyl) and bifunctional N,N-bis(2-chloroethyl) mustards. We will dissect their distinct mechanisms of action, comparative reactivity, and the resulting biological consequences, providing an essential resource for researchers, chemists, and drug development professionals engaged in the field of oncology.

Introduction: The Significance of a Second Arm

The therapeutic potential of nitrogen mustards was first realized during World War II, following observations that these compounds suppressed lymphoid and bone marrow tissues.[2][3] This led to classified clinical trials and the eventual emergence of mechlorethamine (HN2), a bifunctional agent, as the first chemotherapy drug.[1][3] The fundamental structure of a nitrogen mustard features a tertiary amine core bearing at least one N-(2-chloroethyl) group. The distinction between a monofunctional agent, with a single reactive arm, and a bifunctional agent, with two, is the central determinant of its biological efficacy. This guide will elucidate why this structural difference is paramount, dictating the nature of the DNA damage inflicted and, consequently, the ultimate fate of the cancer cell.

The Chemistry of Alkylation: Formation of the Aziridinium Ion

The cytotoxic activity of all nitrogen mustards is predicated on their ability to form a highly electrophilic intermediate: the aziridinium ion. This strained, three-membered ring is the species that actively alkylates biological nucleophiles.[1][5][6][7]

Monofunctional Mustards: A Single Alkylation Event

In an N-(2-Chloroethyl) mustard, the nitrogen atom's lone pair of electrons initiates an intramolecular nucleophilic attack on the β-carbon of the chloroethyl group. This displaces the chloride ion, forming the reactive aziridinium cation.[1][7] This cation is then a prime target for nucleophilic attack by DNA, most commonly at the N7 position of guanine residues.[1][8][9] This reaction results in a single, monofunctional DNA adduct.

Caption: Activation pathway of a monofunctional N-(2-chloroethyl) mustard.

Bifunctional Mustards: A Two-Step Assault Leading to Cross-linking

N,N-bis(2-chloroethyl) mustards possess two such reactive arms, enabling a sequence of two alkylation events. The first arm cyclizes to form an aziridinium ion and alkylates a DNA base, creating a monoadduct. The second, unreacted chloroethyl arm can then undergo the same cyclization process to form a second aziridinium ion. This second electrophilic center can then be attacked by another nucleophilic site, resulting in a covalent cross-link.[1][8]

Caption: Activation and DNA cross-linking by a bifunctional mustard.

Biological Consequences: Repairable Damage vs. Lethal Lesions

The structural nature of the DNA damage dictates its biological impact. The cell's ability to repair the lesion is the critical factor determining whether the cell survives or undergoes apoptosis.

Monofunctional Mustards: Inducers of Repairable Monoadducts

The DNA monoadducts formed by N-(2-chloroethyl) mustards, while disruptive, are often recognized and efficiently removed by the cell's robust DNA repair machinery, particularly the Nucleotide Excision Repair (NER) pathway.[10][11] Because this damage can be effectively repaired, monofunctional agents are significantly less cytotoxic and possess weak genotoxic effectiveness under normal repair conditions.[10][11] Their mutagenic potential is primarily observed as base pair substitutions, especially when the NER system is deficient.[10]

Bifunctional Mustards: Architects of Cytotoxic Cross-links

The hallmark of bifunctional mustards is their capacity to form DNA cross-links. These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite strands).[1][8][12]

Interstrand cross-links (ICLs) are among the most toxic types of DNA damage.[13][14] They form a covalent bridge between the two strands of the DNA double helix, physically preventing the strand separation required for DNA replication and transcription.[13][14] If left unrepaired, even a small number of ICLs can be lethal to a cell.[13] The repair of ICLs is a highly complex, multi-step process involving proteins from the Fanconi anemia (FA) pathway, NER, and homologous recombination.[14][15][16][17] This intricate repair process can generate double-strand breaks as intermediates, and if overwhelmed or faulty, it triggers apoptosis.[1][17] It is this induction of highly toxic, difficult-to-repair ICLs that is considered central to the medicinal activity of bifunctional nitrogen mustards.[13][18][19]

| Feature | N-(2-Chloroethyl) Mustards (Monofunctional) | N,N-bis(2-chloroethyl) Mustards (Bifunctional) |

| Reactive Arms | One | Two |

| Primary DNA Lesion | Monoadducts at nucleophilic sites (e.g., N7-guanine)[10] | DNA Interstrand and Intrastrand Cross-links[1][8][20][21] |

| Cytotoxicity | Low; damage is efficiently repaired[10][11] | High; cross-links are lethal lesions that block replication[13][14] |

| Cellular Response | Damage primarily repaired by Nucleotide Excision Repair (NER)[10][11] | Damage repair requires complex pathways (Fanconi Anemia, HR, NER)[14][17] |

| Primary Mutational Signature | Base pair substitutions[10][11] | Deletions and other DNA rearrangements[10][11] |

| Therapeutic Role | Primarily used as research tools to study DNA repair | Cornerstone anticancer agents[1][21][22] |

| Clinical Examples | 2-chloroethylamine (research) | Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil[1][21] |

Experimental Protocols for Mechanistic Investigation

Distinguishing the activity of monofunctional and bifunctional mustards in a laboratory setting requires assays that can specifically detect their hallmark lesions and differential cytotoxicity.

Protocol: Detection of DNA Interstrand Cross-links via Modified Comet Assay

The single-cell gel electrophoresis (Comet) assay can be adapted to quantify ICLs. The principle is that ICLs reduce the migration of DNA out of the nucleoid during electrophoresis.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and allow them to adhere. Treat with equimolar concentrations of the monofunctional and bifunctional mustard for a defined period (e.g., 2-4 hours). Include a vehicle control.

-

Induction of Strand Breaks: After treatment, irradiate a subset of samples with a controlled dose of ionizing radiation (e.g., X-rays) to introduce random single-strand breaks. This step is crucial, as the ICLs will "hold" the broken DNA together, preventing migration.

-

Cell Embedding: Harvest cells and embed them in low-melting-point agarose on specialized microscope slides.

-

Lysis: Immerse slides in a high-salt alkaline lysis buffer (pH 10) to dissolve cellular and nuclear membranes, leaving DNA nucleoids.

-

Electrophoresis: Place slides in a horizontal electrophoresis chamber with alkaline buffer (pH > 13). Apply a voltage (e.g., 25V) for a set time (e.g., 30 minutes).

-

Neutralization and Staining: Gently neutralize the slides with a Tris buffer (pH 7.5) and stain with a DNA-intercalating dye (e.g., SYBR Gold).

-

Analysis: Visualize slides using a fluorescence microscope. In irradiated samples, untreated or monofunctional mustard-treated cells will show significant DNA migration ("comet tails"). Bifunctional mustard-treated cells will show significantly reduced tail moments, indicating the presence of ICLs that restrict DNA migration.

Protocol: Quantifying Cytotoxicity via IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. A standard colorimetric assay like the MTT assay can be used.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Drug Dilution Series: Prepare serial dilutions of the monofunctional and bifunctional mustards in culture medium.

-

Treatment: Aspirate the old medium from the cells and add the medium containing the drug dilutions. Include wells with medium only as a control. Incubate for a relevant period (e.g., 72 hours).

-

MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability. Plot viability against the logarithm of drug concentration and use a non-linear regression model to calculate the IC50 value. The IC50 for the bifunctional mustard is expected to be significantly lower than for the monofunctional agent.

Conclusion: Structure Dictates Function and Therapeutic Utility

The comparative analysis of N-(2-chloroethyl) and N,N-bis(2-chloroethyl) mustards serves as a paradigm of the structure-activity relationship in drug design. The simple addition of a second chloroethyl arm transforms the molecule from a weak, readily repairable DNA-modifying agent into a potent cytotoxic drug. This bifunctionality enables the formation of interstrand cross-links, a catastrophic lesion for a proliferating cancer cell. This fundamental mechanistic understanding is not merely academic; it underpins the clinical utility of this entire class of chemotherapeutics and continues to inform the development of next-generation DNA-alkylating and cross-linking agents with improved selectivity and efficacy.

References

-

Goodman, L. S., Wintrobe, M. M., Dameshek, W., Goodman, M.J., Gilman, A., & McLennan, M. T. (1946). Nitrogen mustard therapy. Journal of the American Medical Association, 132(3), 126-132. [Link]

-

Nitrogen mustard - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

What is the mechanism of Mechlorethamine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved February 17, 2026, from [Link]

-

Mechlorethamine: An Overview - ImpriMed. (2025, January 29). Retrieved February 17, 2026, from [Link]

-

How Did Mustard Gas Lead to Chemotherapy? The Story of the First Chemotherapy Man - Liv Hospital. (2026, January 23). Retrieved February 17, 2026, from [Link]

-

Dronkert, M. L., & Kanaar, R. (2001). Formation and Repair of Interstrand Cross-Links in DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 486(4), 217-247. [Link]

-

Kottke, T., & Thompson, L. H. (2018). A new varietal of DNA interstrand crosslink repair. Nature Structural & Molecular Biology, 25(1), 1-2. [Link]

-

Morrison, W. B. (n.d.). A HISTORY OF CANCER CHEMOTHERAPY. CABI Digital Library. Retrieved February 17, 2026, from [Link]

-

Tretyakova, N. Y., Groehler, A., & Ji, S. (2019). Nitrogen Mustard Induces Formation of DNA–Histone Cross-Links in Nucleosome Core Particles. Chemical Research in Toxicology, 32(12), 2517-2525. [Link]

-

S-ur-Rahman, M., & Yang, Y. (2009). Proteomic Analysis of DNA−Protein Cross-Linking by Antitumor Nitrogen Mustards. Chemical Research in Toxicology, 22(6), 1135-1144. [Link]

-

Chlormethine - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

Price, N. E., Johnson, K. M., & Gates, K. S. (2016). A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites in Addition to the Expected Drug-Bridged Cross-Links. Biochemistry, 55(50), 7033-7041. [Link]

-

Schärer, O. D. (2010). DNA interstrand crosslink repair in mammalian cells: step by step. Cell Cycle, 9(3), 438-440. [Link]

-

Kumar, R., & Sharma, A. (2018). Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. European Journal of Medicinal Chemistry, 151, 425-453. [Link]

-

From Chemical Weapon to Chemotherapy: The History of Mustard Gas. (2026, January 12). Retrieved February 17, 2026, from [Link]

-

Rink, S. M., & Hopkins, P. B. (1995). Direct evidence for DNA intrastrand cross-linking by the nitrogen mustard mechlorethamine in synthetic oligonucleotides. Bioorganic & Medicinal Chemistry Letters, 5(23), 2845-2850. [Link]

-

Mechanisms of DNA interstrand crosslink repair in humans - Wellcome. (n.d.). Retrieved February 17, 2026, from [Link]

-

Tretyakova, N. Y., Groehler, A., & Ji, S. (2019). Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles. Chemical Research in Toxicology, 32(12), 2517–2525. [Link]

-

Schematic outline of the repair of DNA interstrand crosslinks (ICLs). - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Mazur, M., et al. (2011). Synthesis and cytotoxicity studies of bifunctional hybrids of nitrogen mustards with potential enzymes inhibitors based on melamine framework. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 684-692. [Link]

-

Vankatesh, P. (2017). Exploiting Nucleophilic Attack in Chemotherapy. The Onyx Review, 3(1), 54-60. [Link]

-

Nivard, M. J. M., et al. (2000). The in vivo genetic activity profile of the monofunctional nitrogen mustard 2-chloroethylamine differs drastically from its bifunctional counterpart mechlorethamine. Carcinogenesis, 21(10), 1859-1865. [Link]

-

Nivard, M. J. M., et al. (2000). The in vivo genetic activity profile of the monofunctional nitrogen mustard 2-chloroethylamine differs drastically from its bifunctional counterpart mechlorethamine. Carcinogenesis, 21(10), 1859-1865. [Link]

-

Nitrogen mustard – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 17, 2026, from [Link]

-

van der Vaart, E. J., et al. (2003). Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards. Clinical Cancer Research, 9(12), 4566-4574. [Link]

-

Pott, D. B., et al. (2016). Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. Chemical Research in Toxicology, 29(12), 2130-2140. [Link]

-

Colvin, M. E., & Sasaki, J. C. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 26(4), 1137. [Link]

-

Kumar, P., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Mini-Reviews in Medicinal Chemistry, 22(12), 1639-1656. [Link]

-

Zhang, J., et al. (2018). Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. Frontiers in Pharmacology, 9, 137. [Link]

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. int.livhospital.com [int.livhospital.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Mustard Gas: From Weapon to Chemotherapy - HealthTree for Multiple Myeloma [healthtree.org]

- 5. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onyxreview.agnesscott.org [onyxreview.agnesscott.org]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Mechlorethamine Hydrochloride? [synapse.patsnap.com]

- 9. Chlormethine - Wikipedia [en.wikipedia.org]

- 10. The in vivo genetic activity profile of the monofunctional nitrogen mustard 2-chloroethylamine differs drastically from its bifunctional counterpart mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Sci-Hub. Direct evidence for DNA intrastrand cross-linking by the nitrogen mustard mechlorethamine in synthetic oligonucleotides / Bioorganic & Medicinal Chemistry Letters, 1995 [sci-hub.box]

- 13. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 15. DNA interstrand crosslink repair in mammalian cells: step by step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of DNA interstrand crosslink repair in humans [wellcome.org]

- 17. researchgate.net [researchgate.net]

- 18. A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites in Addition to the Expected Drug-Bridged Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dinitrobenzamide Nitrogen Mustard Analogs as Bioreductive Prodrugs

This guide provides a comprehensive technical overview of 3,5-dinitrobenzamide nitrogen mustard analogs, a promising class of bioreductive prodrugs for targeted cancer therapy. It is intended for researchers, scientists, and drug development professionals seeking to understand the core principles, design strategies, and preclinical evaluation of these compounds.

Introduction: The Rationale for Bioreductive Prodrugs in Oncology

Conventional chemotherapy, while a cornerstone of cancer treatment, is often hampered by a lack of tumor selectivity, leading to systemic toxicity and dose-limiting side effects.[1][2] A key strategy to overcome this limitation is the development of prodrugs that are selectively activated within the tumor microenvironment.[3] One of the defining features of many solid tumors is hypoxia, or low oxygen tension, which arises from rapid cell proliferation outstripping the local blood supply.[4][5] This hypoxic environment presents a unique physiological trigger for targeted drug activation.

3,5-Dinitrobenzamide nitrogen mustard analogs are a class of hypoxia-activated prodrugs designed to exploit this feature.[4][5] These compounds are relatively inert systemically but undergo enzymatic reduction in hypoxic tumor cells, transforming into potent DNA-alkylating agents.[6][7] This targeted activation leads to localized cytotoxicity, minimizing damage to healthy, well-oxygenated tissues.

The Core Scaffold: Understanding the 3,5-Dinitrobenzamide Moiety

The 3,5-dinitrobenzamide scaffold is central to the function of these prodrugs. The two nitro groups are key to its bioreductive properties. Under hypoxic conditions, these electron-withdrawing groups can be reduced by various nitroreductase enzymes that are often overexpressed in tumor cells.[8][9]

The reduction of a nitro group to a hydroxylamine or an amine is the critical activation step.[6][10] This transformation dramatically alters the electronic properties of the aromatic ring, converting the electron-withdrawing nitro group into an electron-donating group.[9] This "electronic switch" activates the latent nitrogen mustard moiety, enabling it to alkylate DNA and induce cell death.[4]

Mechanism of Action: From Bioreduction to DNA Damage

The cytotoxic effect of 3,5-dinitrobenzamide nitrogen mustard analogs is ultimately mediated by their ability to form covalent cross-links with DNA.[11][12] This process effectively inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.[13][14]

Bioreductive Activation

The activation cascade begins with the enzymatic reduction of one of the nitro groups on the benzamide ring. This is typically a one-electron reduction to form a nitro radical anion, which can be further reduced to a hydroxylamine and then to an amine.[6] While several enzymes can facilitate this, bacterial nitroreductases, such as those from E. coli, have been extensively studied for their efficiency in activating these prodrugs, particularly in the context of gene-directed enzyme prodrug therapy (GDEPT).[8][15]

dot digraph "Bioreductive Activation Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Prodrug" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Nitro_Radical_Anion" [label="Nitro Radical Anion", fillcolor="#F1F3F4", fontcolor="#202124"]; "Hydroxylamine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Amine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Active_Mustard" [label="Active Nitrogen Mustard", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Prodrug" -> "Nitro_Radical_Anion" [label="Nitroreductase\n(Hypoxia)"]; "Nitro_Radical_Anion" -> "Hydroxylamine"; "Hydroxylamine" -> "Amine"; "Hydroxylamine" -> "Active_Mustard" [color="#34A853"]; "Amine" -> "Active_Mustard" [color="#34A853"]; } केंदot Caption: Bioreductive activation of 3,5-dinitrobenzamide nitrogen mustard analogs.

DNA Alkylation and Cross-linking

Once activated, the nitrogen mustard moiety becomes a potent electrophile. The lone pair of electrons on the nitrogen atom initiates an intramolecular cyclization, forming a highly reactive aziridinium ion intermediate.[16][17] This cation is a powerful alkylating agent that readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine bases.[16][18]

Since the nitrogen mustard contains two chloroethyl groups, it can undergo this reaction twice. After the first alkylation event, the second chloroethyl group can form another aziridinium ion, which can then react with a second guanine base on the opposite DNA strand, resulting in an interstrand cross-link (ICL).[11][18] These ICLs are particularly cytotoxic lesions as they prevent the separation of the DNA strands, a critical step in both replication and transcription.[11][12] In addition to ICLs, these agents can also form monoadducts and intrastrand cross-links.[11][19]

dot digraph "DNA_Crosslinking_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Activated_Mustard" [label="Activated Nitrogen\nMustard", fillcolor="#F1F3F4", fontcolor="#202124"]; "Aziridinium_Ion" [label="Aziridinium Ion\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; "Monoalkylation" [label="DNA Monoalkylation\n(Guanine N7)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Second_Aziridinium" [label="Second Aziridinium\nIon Formation", fillcolor="#FBBC05", fontcolor="#202124"]; "ICL" [label="Interstrand Cross-link\n(ICL)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Activated_Mustard" -> "Aziridinium_Ion" [label="Intramolecular\nCyclization"]; "Aziridinium_Ion" -> "Monoalkylation" [label="Reaction with DNA"]; "Monoalkylation" -> "Second_Aziridinium"; "Second_Aziridinium" -> "ICL" [label="Reaction with\nopposite strand"]; } केंदot Caption: Mechanism of DNA alkylation and interstrand cross-link formation.

Structure-Activity Relationships (SAR) and Analog Design

The therapeutic efficacy of 3,5-dinitrobenzamide nitrogen mustard analogs can be fine-tuned by modifying their chemical structure. Key areas of modification include the amide side chain and the leaving groups on the nitrogen mustard moiety.

Amide Side Chain Modifications

Modifications to the amide side chain can influence several key properties of the prodrug, including:

-

Solubility: Introducing hydrophilic groups, such as dihydroxypropylcarboxamide, can significantly increase aqueous solubility, which is advantageous for drug formulation and delivery.[8]

-

Lipophilicity: The lipophilicity of the molecule, often expressed as LogD or LogP, can impact its ability to cross cell membranes. A positive correlation between LogP and cytotoxicity in nitroreductase-negative cell lines has been observed, suggesting that increased lipophilicity may enhance cellular uptake.[20]

-

Enzyme Kinetics: The structure of the side chain can affect how the prodrug interacts with the active site of the nitroreductase enzyme, thereby influencing the rate of activation (kcat).[8]

Nitrogen Mustard Leaving Groups

The nature of the leaving groups on the bis(2-haloethyl)amine moiety is a critical determinant of the reactivity of the activated mustard. The general order of leaving group potential is Br < mesylate ~ tosylate << triflate.[4] Increasing the leaving group potential can lead to an increase in cytotoxicity.[4] Asymmetric mustards, containing two different leaving groups (e.g., chloro/mesylate or bromo/mesylate), have shown the greatest selectivity for nitroreductase-expressing cells.[20]

| Compound | R1 | R2 | LogD7.4 | Reference |

| 1 | Me | H | 1.0 | [6] |

| 2 | Me | Me | 1.2 | [6] |

| 3 | Me | Et | 1.6 | [6] |

| 4 | Me | n-Pr | 2.1 | [6] |

| PR-104A | - | - | - | [6] |

Table 1: Physicochemical Properties of Selected 3,5-Dinitrobenzamide Mustard Analogs.

Key Analogs and their Preclinical Development

Several 3,5-dinitrobenzamide nitrogen mustard analogs have been synthesized and evaluated for their anticancer potential. Two notable examples are SN 23862 and PR-104.

-

SN 23862: This is a bischloroethylamino analog of the dinitrobenzamide CB 1954.[8] It is activated by E. coli nitroreductase to form a 2-hydroxylamine derivative that can induce DNA interstrand cross-links.[8] A key advantage of SN 23862 is that it is not a substrate for mammalian DT diaphorases, which could reduce off-target activation.[8]

-

PR-104: This is a phosphate ester "pre-prodrug" that is rapidly hydrolyzed in vivo to the active alcohol form, PR-104A.[6][21][22] PR-104A is then reduced in hypoxic cells to its hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents.[6][21][22] PR-104 has undergone clinical development.[7][21]

Experimental Protocols

Synthesis of a Generic 3,5-Dinitrobenzamide Nitrogen Mustard Analog

The synthesis of these analogs typically starts from a commercially available dinitrobenzoic acid derivative. The following is a generalized protocol:

-

Activation of the Carboxylic Acid: The carboxylic acid of 3,5-dinitrobenzoic acid is activated, for example, by conversion to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

Amide Coupling: The activated carboxylic acid is then reacted with the desired amine, which contains the nitrogen mustard moiety, in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay

The cytotoxic potential of the synthesized analogs is evaluated in cancer cell lines under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Hypoxic Pre-incubation: For hypoxic conditions, the plates are transferred to a hypoxic chamber for a specified period (e.g., 4-6 hours) to allow for the upregulation of hypoxia-inducible factors and nitroreductases.

-

Drug Treatment: The cells are then treated with a serial dilution of the test compounds and incubated for a further period (e.g., 48-72 hours) under either normoxic or hypoxic conditions.

-

Viability Assessment: Cell viability is assessed using a standard assay such as the MTT, MTS, or PrestoBlue assay.

-

Data Analysis: The IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) are calculated for each compound under both normoxic and hypoxic conditions. The hypoxia selectivity ratio (IC₅₀ normoxia / IC₅₀ hypoxia) is then determined.

Future Directions and Perspectives

The development of 3,5-dinitrobenzamide nitrogen mustard analogs continues to be an active area of research. Future efforts are likely to focus on:

-

Improving Hypoxia Selectivity: Designing new analogs with even greater selectivity for hypoxic cells to further minimize off-target toxicity.

-

Combination Therapies: Investigating the synergistic effects of these prodrugs with other anticancer therapies, such as radiation therapy, which can exacerbate tumor hypoxia, and immunotherapy.[3]

-

Targeted Delivery: Utilizing nanocarriers and other drug delivery systems to enhance the accumulation of the prodrug in the tumor tissue.[3]

-

GDEPT Applications: Further exploring the use of these prodrugs in gene-directed enzyme prodrug therapy, where the gene for a highly efficient nitroreductase is delivered specifically to the tumor cells.[15][20]

Conclusion

3,5-Dinitrobenzamide nitrogen mustard analogs represent a sophisticated and promising approach to cancer therapy. By exploiting the unique hypoxic microenvironment of solid tumors, these bioreductive prodrugs offer the potential for highly targeted cytotoxicity, thereby improving the therapeutic index of conventional chemotherapy. Continued research into the design, synthesis, and biological evaluation of novel analogs holds great promise for the development of more effective and less toxic cancer treatments.

References

- New Synthetic Analogs of Nitrogen Mustard DNA Interstrand Crosslinks and Their Use to Study Lesion Bypass by DNA Polymerases. PMC.

- Bioactivation of dinitrobenzamide mustards by an E. coli B nitroreductase. PubMed.

- Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. PMC.

- Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applic

- Effect of Nitroreduction on the Alkylating Reactivity and Cytotoxicity of the 2,4-Dinitrobenzamide-5-aziridine CB 1954 and the Corresponding Nitrogen Mustard SN 23862: Distinct Mechanisms of Bioreductive Activation.

- Influence of mustard group structure on pathways of in vitro metabolism of anticancer N-(2-hydroxyethyl)-3,5-dinitrobenzamide 2-mustard prodrugs. PubMed.

- Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase. NIH.

- Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles. PubMed.

- DNA Crosslinking: Mechanisms & role in genomic research. baseclick.

- Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink.

- Reductive metabolism of the dinitrobenzamide mustard anticancer prodrug PR-104 in mice. PubMed.

- Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing.

- Synthesis and Evaluation of New Dinitrobenzamide Mustards in Human Prost

- Synthesis and evaluation of new dinitrobenzamide mustards in human prostate cancer. Bioorganic & Medicinal Chemistry Letters.

- Reductive metabolism of the dinitrobenzamide mustard anticancer prodrug PR-104 in mice. SpringerLink.

- Activation of the bioreductive prodrug PR-104A, a metabolite of the dinitrobenzamide mustard pre-prodrug PR-104, by aromatic nitroreduction.

- Tumor‐Selective and Chemical Activation Strategies for Nitrogen Mustard Prodrugs. Wiley Online Library.

- Studies on the Nitroreductase Prodrug-Activating System. Crystal Structures of Complexes with the Inhibitor Dicoumarol and Dinitrobenzamide Prodrugs and of the Enzyme Active Form.

- Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review.

- Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy.

- Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. PubMed.

- THE NEW ANALOGUES OF NITROGEN MUSTARD WITH ONE, TWO OR THREE 2-CHLOROETHYLAMINO FRAGMENTS. REACTIONS WITH NUCLEOPHILES. Polish Journal of Chemistry.

- Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Archiv der Pharmazie.

- Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. PMC.

- Adduct-Forming Agents: Alkylating Agents and Pl

- Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules.

- Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5. PubMed.

- Evolution of Nitrogen-Based Alkyl

- Antineoplastic Agents: Structure-activity relationship of alkylating agents (Nitrogen Mustards). YouTube.

Sources

- 1. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of New Dinitrobenzamide Mustards in Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of new dinitrobenzamide mustards in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of mustard group structure on pathways of in vitro metabolism of anticancer N-(2-hydroxyethyl)-3,5-dinitrobenzamide 2-mustard prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivation of dinitrobenzamide mustards by an E. coli B nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New Synthetic Analogs of Nitrogen Mustard DNA Interstrand Crosslinks and Their Use to Study Lesion Bypass by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]

- 14. ptfarm.pl [ptfarm.pl]

- 15. researchgate.net [researchgate.net]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Adduct-Forming Agents: Alkylating Agents and Platinum Analogs | Oncohema Key [oncohemakey.com]

- 18. researchgate.net [researchgate.net]

- 19. Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Reductive metabolism of the dinitrobenzamide mustard anticancer prodrug PR-104 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

Synthesis of N-(2-Chloroethyl)-3,5-dinitrobenzamide from acid chloride

An In-depth Technical Guide to the Synthesis of N-(2-Chloroethyl)-3,5-dinitrobenzamide from 3,5-Dinitrobenzoyl Chloride

Abstract

This application note provides a comprehensive protocol for the synthesis of N-(2-Chloroethyl)-3,5-dinitrobenzamide via the Schotten-Baumann reaction between 3,5-dinitrobenzoyl chloride and 2-chloroethylamine. The guide is intended for researchers and professionals in chemical synthesis and drug development. It covers the underlying reaction mechanism, detailed safety protocols, a step-by-step experimental procedure, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis.

Introduction and Reaction Principle

The synthesis of amides from acyl chlorides and amines is a fundamental transformation in organic chemistry. The target molecule, N-(2-Chloroethyl)-3,5-dinitrobenzamide, is synthesized by reacting the highly reactive 3,5-dinitrobenzoyl chloride with 2-chloroethylamine. The two electron-withdrawing nitro groups on the benzoyl chloride ring significantly activate the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

C₇H₃ClN₂O₅ (3,5-Dinitrobenzoyl chloride) + C₂H₆ClN (2-Chloroethylamine) → C₉H₈Cl₂N₂O₅ (N-(2-Chloroethyl)-3,5-dinitrobenzamide) + HCl

The mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the acid chloride. This forms a transient tetrahedral intermediate, which then collapses to reform the carbonyl double bond, expelling a chloride ion.[1] A base, such as triethylamine or an excess of the reactant amine, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reagent and Material Specifications

Proper characterization of starting materials is critical for successful synthesis. The properties of the key reagents are summarized below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 3,5-Dinitrobenzoyl chloride | 99-33-2 | C₇H₃ClN₂O₅ | 230.56 | Corrosive, Causes severe burns, Suspected mutagen, Water-reactive[2][3][4][5] |

| 2-Chloroethylamine hydrochloride | 870-24-6 | C₂H₆ClN·HCl | 115.99 | Corrosive, Causes severe burns, Toxic[6][7][8] |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Flammable, Corrosive, Toxic |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Suspected carcinogen, Skin/eye irritant |

Critical Safety and Handling Protocols

The reagents used in this synthesis are hazardous and require strict safety measures. All operations must be conducted inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves (inspect before use), and chemical splash goggles at all times.[2][3]

-

3,5-Dinitrobenzoyl Chloride: This compound is highly corrosive and moisture-sensitive.[3][9] Contact with water liberates toxic gas (HCl).[3] It must be handled under an inert atmosphere (e.g., nitrogen or argon). Avoid inhalation of dust and any skin or eye contact.[2] In case of fire, use dry chemical or carbon dioxide extinguishers; do not use water.

-

2-Chloroethylamine Hydrochloride: This compound is corrosive and can cause severe skin burns and eye damage.[7][8] It is toxic and should be handled with care.[10]

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with federal, state, and local environmental regulations.

Safety Workflow Diagram

The following diagram outlines the essential safety and handling logic for this procedure.

Caption: Safety and handling workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for different scales.

Materials and Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Condenser with a nitrogen/argon inlet

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard glassware

Step-by-Step Procedure

-

Preparation of the Amine Solution:

-

In a 250 mL beaker, suspend 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).

-

Cool the suspension in an ice-water bath with gentle stirring.

-

Slowly add triethylamine (2.2 eq) to the suspension. The triethylamine acts as a base to deprotonate the amine hydrochloride, forming the free 2-chloroethylamine in situ, and also serves to neutralize the HCl produced during the reaction. Stir for 20-30 minutes in the ice bath.

-

-

Reaction Setup:

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser under a nitrogen atmosphere.

-

In a separate beaker, dissolve 3,5-dinitrobenzoyl chloride (1.0 eq) in anhydrous DCM (50 mL). This solution should be prepared just before use due to the reagent's moisture sensitivity.

-

Transfer the prepared 3,5-dinitrobenzoyl chloride solution to the dropping funnel.

-

-

Acylation Reaction:

-

Transfer the cold amine/triethylamine suspension from Step 1 into the three-neck flask.

-

Begin vigorous stirring and maintain the flask in an ice-water bath to keep the temperature at 0-5 °C. The reaction is exothermic, and maintaining a low temperature minimizes potential side reactions.

-

Add the 3,5-dinitrobenzoyl chloride solution dropwise from the funnel over 30-45 minutes. A precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

5% HCl solution (2 x 50 mL) to remove excess triethylamine and unreacted amine.

-

Saturated NaHCO₃ solution (2 x 50 mL) to remove any hydrolyzed acid chloride and remaining acidic impurities.

-

Brine (1 x 50 mL) to remove residual water.

-

-

Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude solid product.

-

-

Purification and Characterization:

-

Purification: The crude N-(2-Chloroethyl)-3,5-dinitrobenzamide can be purified by recrystallization from an appropriate solvent system, such as ethanol or an ethanol/water mixture.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

Melting Point: Compare with literature values if available.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify characteristic functional group peaks (amide C=O, N-H, and nitro NO₂ stretches).

-

Mass Spectrometry: To confirm the molecular weight.

-

-

Synthesis Workflow Diagram

The overall process from preparation to final product characterization is outlined below.

Caption: Step-by-step workflow for the synthesis.

References

- Vertex AI Search Result 1. (No specific title available). This source provides safety information for 3,5-Dinitrobenzoyl chloride, including handling precautions and fire extinguishing media.

-

Printtech Healthcare Pvt Ltd. (n.d.). 2-Chloroethylamine hydrochloride is a chemical co.... [Link]

-

PubChem. (n.d.). 2-Chloroethylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.ie [fishersci.ie]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 6. CAS 870-24-6: 2-Chloroethylamine hydrochloride [cymitquimica.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. printtechhealthcare.com [printtechhealthcare.com]

Application Note: Strategic Solvent Selection for the Recrystallization of N-(2-Chloroethyl)-3,5-dinitrobenzamide

Introduction: The Critical Role of Purity

N-(2-Chloroethyl)-3,5-dinitrobenzamide and its structural analogs are of significant interest in medicinal chemistry and materials science.[1][2][3] The biological efficacy and material properties of such compounds are intrinsically linked to their purity. Recrystallization is a fundamental and powerful technique for purifying solid organic compounds.[4][5] The success of this technique hinges on the judicious selection of a solvent or solvent system.[6][7] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, a principle that drives the crystallization process upon cooling.[6][8][9]

This application note provides a systematic and experimentally validated workflow for selecting the optimal solvent for the recrystallization of N-(2-Chloroethyl)-3,5-dinitrobenzamide. The protocol is designed for researchers in drug development and organic synthesis to ensure the production of high-purity material, a prerequisite for reliable downstream applications and analyses.

Understanding the Solute: N-(2-Chloroethyl)-3,5-dinitrobenzamide

A preliminary analysis of the molecular structure of N-(2-Chloroethyl)-3,5-dinitrobenzamide is crucial for predicting its solubility behavior. The molecule possesses several key functional groups that influence its polarity:

-

Two Nitro Groups (-NO₂): These are strong electron-withdrawing groups that contribute significantly to the molecule's polarity.

-

Amide Group (-CONH-): This group is also polar and capable of hydrogen bonding.

-

Benzene Ring: A nonpolar aromatic core.

-

Chloroethyl Group (-CH₂CH₂Cl): This alkyl halide chain introduces a degree of nonpolar character.

Given this combination of polar and nonpolar functionalities, it is anticipated that solvents of intermediate polarity will be most effective for the recrystallization of this compound. Structurally similar compounds, such as 2,5-dinitrobenzamide, are noted to have moderate solubility in organic solvents.[1]

The Scientific Rationale for Solvent Selection

The primary principle governing recrystallization is that the solubility of most solid compounds increases with temperature.[6] The ideal solvent should not only satisfy the differential solubility requirement but also be chemically inert with the solute, be volatile enough for easy removal from the purified crystals, and be relatively non-toxic.[4][9]

Our strategy involves screening a panel of solvents with a range of polarities. The polarity index, a relative measure of a solvent's polarity, will be used to guide the selection of candidate solvents.[10][11][12]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a systematic approach to screen and identify the optimal recrystallization solvent for N-(2-Chloroethyl)-3,5-dinitrobenzamide.

Materials and Equipment

-

Crude N-(2-Chloroethyl)-3,5-dinitrobenzamide

-

A selection of candidate solvents (see Table 1)

-

Test tubes and a test tube rack

-

Heating apparatus (e.g., hot plate with a sand or water bath)

-

Vortex mixer

-

Pipettes

-

Filtration apparatus (e.g., Hirsch funnel, Büchner funnel)

-

Ice bath

Solvent Candidate Selection

Based on the structural analysis, a range of solvents with varying polarities and boiling points should be tested.

Table 1: Candidate Solvents for Recrystallization Screening

| Solvent | Polarity Index (P') | Boiling Point (°C) | Rationale for Inclusion |

| Water | 10.2 | 100 | High polarity, low cost, and safety.[12][13][14] |

| Ethanol | 5.2 | 78.3 | Protic solvent with intermediate polarity.[11][13][15] |

| Methanol | 5.1 | 64.7 | Similar to ethanol but with higher polarity.[12][13][14] |

| Acetone | 5.1 | 56.3 | Aprotic solvent with intermediate polarity.[12][13][14] |

| Ethyl Acetate | 4.4 | 77.1 | Ester with moderate polarity.[10][16] |

| Dichloromethane | 3.1 | 39.8 | Halogenated solvent with lower polarity.[10][13] |

| Toluene | 2.4 | 110.6 | Aromatic, nonpolar solvent.[13][14] |

| Heptane | 0.1 | 98.4 | Nonpolar alkane.[12][13][14] |

Workflow for Solvent Screening

The following diagram illustrates the decision-making process for solvent selection.

Caption: A workflow diagram for systematic solvent screening.

Detailed Experimental Steps

-

Initial Solubility Test (Room Temperature):

-

Hot Solubility Test:

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.

-

Bring the solvent to a gentle boil.[17]

-

If the compound does not dissolve, add the same solvent dropwise (up to a total of 2 mL) while maintaining the temperature until the solid is fully dissolved.

-

If the solid dissolves, proceed to the next step. If it remains insoluble, the solvent is not suitable.

-

-

Crystallization and Yield Assessment:

-

Once the compound is dissolved in the hot solvent, remove the test tube from the heat source and allow it to cool slowly to room temperature.[6]

-

Observe for the formation of crystals. Slow cooling generally promotes the growth of larger, purer crystals.[6]

-

After reaching room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.

-

Qualitatively assess the yield of the crystals. A significant amount of crystalline solid should be observed.

-

-

Selection of the Optimal Solvent:

Data Interpretation and Expected Results

The observations from the solvent screening should be systematically recorded to facilitate comparison.

Table 2: Example Data Collection Table for Solvent Screening

| Solvent | Solubility at Room Temp. (20 mg in 0.5 mL) | Solubility at Boiling Point | Observations Upon Cooling | Suitability |

| Water | Insoluble | Sparingly Soluble | Minimal crystal formation | Poor |

| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Promising |

| Methanol | Soluble | - | - | Unsuitable |

| Acetone | Soluble | - | - | Unsuitable |

| Ethyl Acetate | Sparingly Soluble | Soluble | Abundant, well-formed crystals | Excellent |

| Dichloromethane | Soluble | - | - | Unsuitable |

| Toluene | Insoluble | Sparingly Soluble | Oily precipitate | Poor |

| Heptane | Insoluble | Insoluble | - | Unsuitable |

Based on the predicted polarity, it is anticipated that ethanol and ethyl acetate will emerge as strong candidates for the recrystallization of N-(2-Chloroethyl)-3,5-dinitrobenzamide.

Mixed Solvent Systems: An Alternative Approach

In cases where no single solvent provides the desired solubility profile, a mixed solvent system can be employed.[8] This typically involves a pair of miscible solvents, one in which the compound is highly soluble and another in which it is poorly soluble.

Protocol for Mixed Solvent Recrystallization

-

Dissolve the crude compound in a minimal amount of the "good" solvent at its boiling point.

-

While maintaining the temperature, add the "poor" solvent dropwise until the solution becomes turbid (cloudy).

-

Add a few more drops of the "good" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly, as described in section 4.4.3.

Conclusion and Recommendations

This application note provides a robust and scientifically grounded protocol for the selection of an optimal solvent for the recrystallization of N-(2-Chloroethyl)-3,5-dinitrobenzamide. By systematically evaluating a range of solvents with varying polarities, researchers can confidently identify a system that will yield a high-purity product. It is recommended to perform small-scale trials as outlined before proceeding to a larger-scale recrystallization. The principles and methodologies described herein are broadly applicable to the purification of other solid organic compounds.

References

- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.

- Scribd. (2018, March 1). Solvent Polarity Index Table.

- Scribd. (n.d.). Solvent Selection and Recrystallization Guide.

- University of California, Los Angeles. (n.d.). Boiling Points of Common Organic Solvents (°C).

- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.

- University of South Alabama. (n.d.). Recrystallization. Retrieved from University of South Alabama website.

- BrandTech Scientific, Inc. (n.d.). Solvent Boiling Point Chart.

- Shodex. (n.d.). Polarities of Solvents.

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?

- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.

- Burdick & Jackson. (n.d.). Polarity Index.

- CBH. (n.d.). Boiling Points of Common Solvents.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Perfinity. (n.d.). Solvent Miscibility and Polarity Chart.

- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.

- CymitQuimica. (n.d.). CAS 2112-28-9: 2,5-dinitrobenzamide.

- PubChem. (n.d.). 5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide.

- University of Colorado Boulder. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from University of Colorado Boulder website.

- Royal Society of Chemistry. (n.d.). Purifying by recrystallisation.

- EBSCO. (n.d.). Recrystallization (chemistry).

- ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Nerz, D. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS.

- Cheméo. (n.d.). Chemical Properties of 3,5-Dinitrobenzamide (CAS 121-81-3).

- Sigma-Aldrich. (n.d.). 3,5-Dinitrobenzamide 97 121-81-3.

- ResearchGate. (2022, September 19). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies.

- Environmental Protection Agency. (2025, October 15). N-(2,5-Diethylphenyl)-3,5-dinitrobenzamide Properties.

- CymitQuimica. (n.d.). CAS 2497-91-8: 2-Chloro-3,5-dinitrobenzoic acid.

- Benchchem. (n.d.). N-Ethyl-3,5-dinitro-benzamide|CAS 59476-54-9.

Sources

- 1. CAS 2112-28-9: 2,5-dinitrobenzamide | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Ethyl-3,5-dinitro-benzamide|CAS 59476-54-9 [benchchem.com]

- 4. Recrystallization [sites.pitt.edu]

- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Polarity Index [macro.lsu.edu]

- 13. Solvent Boiling Point Chart - BrandTech Scientific, Inc - Vacuum Pumps, Dispensers, Pipettes, PCR Plastics, and More [brandtech.com.asp1-8.lan3-1.websitetestlink.com]

- 14. shodex.com [shodex.com]

- 15. Boiling Points of Solvents for Solvent Recycling [solvent--recycling.com]

- 16. mulzer.univie.ac.at [mulzer.univie.ac.at]

- 17. people.chem.umass.edu [people.chem.umass.edu]

Application Notes and Protocols for the Preparation of N-(2-Chloroethyl)-3,5-dinitrobenzamide Stock Solutions

Introduction

N-(2-Chloroethyl)-3,5-dinitrobenzamide is a compound of interest within various research and development sectors, including medicinal chemistry and materials science. Its dinitrobenzamide core is a scaffold found in molecules with a range of biological activities, including potential as antimycobacterial agents.[1][2] Accurate and consistent preparation of stock solutions is a critical first step for any downstream application, ensuring the reliability and reproducibility of experimental results. This guide provides a detailed protocol for the preparation, quality control, and storage of N-(2-Chloroethyl)-3,5-dinitrobenzamide stock solutions, grounded in established laboratory best practices.

Scientific Principles and Experimental Rationale

The preparation of a high-quality stock solution is governed by several key principles:

-

Purity of the Solute: The accuracy of the final concentration is directly dependent on the purity of the starting material. It is recommended to use N-(2-Chloroethyl)-3,5-dinitrobenzamide of the highest available purity.

-

Solvent Selection: The choice of solvent is critical and should be based on the solubility of the compound, its compatibility with downstream assays, and its ability to maintain the stability of the solute. Aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective in dissolving aromatic amides.[3][4][5]

-

Accurate Measurement: Precise weighing of the solute and accurate measurement of the solvent volume are fundamental to achieving the target concentration.[6]

-

Stability and Storage: The chemical stability of N-(2-Chloroethyl)-3,5-dinitrobenzamide in solution must be considered. Proper storage conditions, including temperature and protection from light, are essential to prevent degradation.[7][8]

Health and Safety Precautions

While a specific safety data sheet (SDS) for N-(2-Chloroethyl)-3,5-dinitrobenzamide was not found, related dinitro and benzamide compounds are known to be hazardous.[9][10] Therefore, it is imperative to handle this compound with care in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE) to be worn at all times:

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[9]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[10]

Materials and Equipment

Materials:

-

N-(2-Chloroethyl)-3,5-dinitrobenzamide (as pure as available)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Sterile, amber glass vials with PTFE-lined screw caps[6]

-

Sterile, disposable serological pipettes or calibrated micropipettes

Equipment:

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Sonicator (optional)

-

-20°C or -80°C freezer for long-term storage

-

Fume hood

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of N-(2-Chloroethyl)-3,5-dinitrobenzamide in DMSO.

Step 1: Pre-calculation

Before beginning, calculate the required mass of N-(2-Chloroethyl)-3,5-dinitrobenzamide. The molecular weight of N-(2-Chloroethyl)-3,5-dinitrobenzamide (C9H8ClN3O5) is 273.63 g/mol .

To prepare 10 mL of a 10 mM stock solution:

-

Moles needed: 10 mmol/L * 0.010 L = 0.1 mmol

-

Mass needed: 0.1 mmol * 273.63 g/mol = 27.363 mg

The following table provides calculations for different volumes of a 10 mM stock solution:

| Final Volume (mL) | Moles of Solute (mmol) | Mass of Solute (mg) |

| 1 | 0.01 | 2.74 |

| 5 | 0.05 | 13.68 |

| 10 | 0.10 | 27.36 |

| 25 | 0.25 | 68.41 |

| 50 | 0.50 | 136.82 |

Step 2: Weighing the Compound

-